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Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

Cat. No.: B1345466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',4'-
Dimethoxypropiophenone (CAS No: 831-00-5), a valuable aromatic ketone intermediate in
various synthetic pathways. This document delves into the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but a
detailed interpretation grounded in established spectroscopic principles. The methodologies for
data acquisition are also detailed to ensure reproducibility and provide a framework for in-
house validation.

Molecular Structure and Spectroscopic Overview

2'.4'-Dimethoxypropiophenone possesses a propiophenone core with two methoxy groups
substituted on the aromatic ring at positions 2' and 4'. This substitution pattern gives rise to a
unique spectroscopic fingerprint, which is crucial for its identification and characterization in
complex reaction mixtures.

Figure 2: Workflow for tH NMR data acquisition and processing.

1.2: *C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Table 2: 13C NMR Spectroscopic Data for 2',4'-Dimethoxypropiophenone [1]

Chemical Shift (8) ppm

Assighment

~203 C=0 (Ketone)
~164 c-4
~160 Cc-2
~132 C-6'
~121 C-1
~105 C-5'
~98 C-3
~55.8 OCHs
~55.5 OCHs
~36 -CHz2-
| ~8.5 | -CHs |

o Carbonyl Carbon: The signal significantly downfield at approximately 203 ppm is

characteristic of a ketone carbonyl carbon. [2]* Aromatic Carbons: The six signals in the

aromatic region (98-164 ppm) correspond to the six carbons of the benzene ring. The

carbons attached to the electron-donating methoxy groups (C-2' and C-4") are shifted

downfield, while the others appear at relatively upfield positions.

o Methoxy Carbons: The two signals around 55 ppm are assigned to the carbons of the two

methoxy groups. [3]* Aliphatic Carbons: The signals at approximately 36 ppm and 8.5 ppm

are attributed to the methylene (-CHz2) and methyl (-CHs) carbons of the ethyl group,

respectively.

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50

mg of 2',4'-Dimethoxypropiophenone in 0.5-0.7 mL of deuterated solvent (e.g., CDCls).
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o Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using a
proton-decoupled pulse sequence. A sufficient number of scans should be averaged to
obtain a good signal-to-noise ratio.

o Data Processing: Process the data similarly to the *H NMR spectrum to obtain the final
decoupled 3C NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2',4'-Dimethoxypropiophenone [4]

Wavenumber (cm~?) Intensity Assignment

~2970 Medium-Strong C-H stretch (aliphatic)
~1665 Strong C=0 stretch (aromatic ketone)
~1600, ~1580 Medium-Strong C=C stretch (aromatic ring)

| ~1260, ~1030 | Strong | C-O stretch (aryl ether) |

e C-H Stretching: The absorptions around 2970 cm~* are typical for C-H stretching vibrations
of the aliphatic ethyl and methoxy groups.

o Carbonyl Stretching: A strong, sharp absorption band at approximately 1665 cm~* is a clear
indicator of the C=0 stretching vibration of the ketone functional group. The position of this
band is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers
the frequency compared to a simple aliphatic ketone. [5]* Aromatic C=C Stretching: The
bands in the 1600-1580 cm~! region are characteristic of the C=C stretching vibrations within

the aromatic ring.

e C-O Stretching: The strong absorptions around 1260 cm~* and 1030 cm~* are attributed to
the asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy) groups,

respectively. [6]
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e Sample Preparation: Grind 1-2 mg of 2',4'-Dimethoxypropiophenone with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a
fine, homogeneous powder is obtained. [7][8]2. Pellet Formation: Transfer the powder to a
pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent
pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of a
pure KBr pellet should be recorded and subtracted from the sample spectrum.

Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Electron lonization (EIl) Mass Spectrum of 2',4'-
Dimethoxypropiophenone [4]

m/z Relative Intensity Proposed Fragment
194 Moderate [M]* (Molecular lon)
165 High [M - C2Hs]*

| 135 | Low | [M - C2Hs - COJ* |

e Molecular lon: The peak at m/z 194 corresponds to the molecular weight of 2',4'-
Dimethoxypropiophenone (C11H1403) and represents the intact molecule that has lost one
electron. [4]* Major Fragmentation Pathways: The fragmentation of propiophenone
derivatives is often dominated by cleavage of the bond between the carbonyl carbon and the
adjacent carbon of the ethyl group (a-cleavage).

o Loss of an Ethyl Radical: The most abundant fragment ion is typically observed at m/z
165, resulting from the loss of an ethyl radical (*C2Hs) from the molecular ion. This forms a
stable 2,4-dimethoxybenzoyl cation.
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o Loss of Carbon Monoxide: A subsequent fragmentation of the m/z 165 ion can occur
through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a
2,4-dimethoxyphenyl cation at m/z 135.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) in the ion source, causing ionization and fragmentation. [9][10]3.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Figure 4: Primary fragmentation pathway of 2',4'-Dimethoxypropiophenone in EI-MS.

Conclusion

The combined spectroscopic data from *H NMR, 3C NMR, IR, and MS provides a
comprehensive and unambiguous characterization of 2',4'-Dimethoxypropiophenone. The *H
and 13C NMR spectra confirm the carbon-hydrogen framework, including the substitution
pattern of the aromatic ring and the presence of the ethyl and methoxy groups. The IR
spectrum verifies the presence of the key functional groups, namely the aromatic ketone and
ether linkages. Finally, the mass spectrum confirms the molecular weight and reveals a
predictable fragmentation pattern consistent with the proposed structure. This in-depth guide
serves as a valuable resource for researchers working with this compound, enabling confident
identification and quality control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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